molecular formula C16H12N2O3 B12519095 3-(3-hydroxy-4-methoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one CAS No. 757189-15-4

3-(3-hydroxy-4-methoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one

Cat. No.: B12519095
CAS No.: 757189-15-4
M. Wt: 280.28 g/mol
InChI Key: ZGMPTJKNNNXAHF-UHFFFAOYSA-N
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Description

3-(3-Hydroxy-4-methoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one is a complex organic compound known for its unique structural features and potential biological activities. This compound belongs to the class of pyrrolopyrrolizin derivatives, which have been studied for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-hydroxy-4-methoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3-hydroxy-4-methoxybenzaldehyde with a suitable pyrrole derivative under acidic or basic conditions. This is followed by cyclization and oxidation steps to form the pyrrolizin core structure.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(3-hydroxy-4-methoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to the modulation of signaling pathways, affecting cellular processes like proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

    3-(3-Hydroxy-4-methoxyphenyl)pyrrolo[2,3-b]pyridine: Shares a similar core structure but differs in the substitution pattern.

    3-(3-Hydroxy-4-methoxyphenyl)pyrrolo[2,3-b]pyrimidine: Contains a pyrimidine ring instead of a pyrrolizin ring.

    3-(3-Hydroxy-4-methoxyphenyl)pyrrolo[2,3-b]pyrazine: Features a pyrazine ring, offering different electronic properties.

Uniqueness: 3-(3-Hydroxy-4-methoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one is unique due to its specific substitution pattern and the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

757189-15-4

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

3-(3-hydroxy-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one

InChI

InChI=1S/C16H12N2O3/c1-21-13-5-4-9(7-12(13)19)10-8-17-14-15(10)18-6-2-3-11(18)16(14)20/h2-8,17,19H,1H3

InChI Key

ZGMPTJKNNNXAHF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CNC3=C2N4C=CC=C4C3=O)O

Origin of Product

United States

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